
3-(Cyclopentanesulfonyl)propanoic acid
Descripción general
Descripción
3-(Cyclopentanesulfonyl)propanoic acid is a biochemical compound with the molecular formula C8H14O4S and a molecular weight of 206.26 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-(Cyclopentanesulfonyl)propanoic acid is defined by its molecular formula, C8H14O4S . Detailed structural information such as the InChI Key or a linear structure formula was not found in the search results.Physical And Chemical Properties Analysis
3-(Cyclopentanesulfonyl)propanoic acid has a predicted boiling point of approximately 451.8 °C at 760 mmHg, a predicted density of approximately 1.3 g/cm3, and a predicted refractive index of n20D 1.52 .Aplicaciones Científicas De Investigación
Electrochemical Technologies
Research has highlighted the use of haloaluminate room-temperature ionic liquids (RTILs) and their mixtures for advancements in electrochemical technologies, including electroplating and energy storage. These developments are crucial for enhancing the efficiency and sustainability of electrochemical applications (Tsuda, Stafford, & Hussey, 2017).
Pharmacological Potential in Chronic Diseases
Studies on oleanolic acid and its derivatives have demonstrated significant therapeutic effects across a variety of diseases, showcasing the importance of natural compounds in developing alternative therapies. The research focuses on enhancing solubility, bioavailability, and potency through chemical modifications, highlighting the role of natural substances in medical research (Ayeleso, Matumba, & Mukwevho, 2017).
Environmental Impact and Remediation
Attention has been given to the environmental detection and impact of artificial sweeteners as emerging contaminants. Their presence in water sources indicates the necessity for improved methods of environmental monitoring and remediation, underscoring the environmental relevance of chemical compounds and the need for sustainable practices (Lange, Scheurer, & Brauch, 2012).
Microbial Production of Valuable Chemicals
Research into the microbial production of propanol from renewable resources exemplifies the intersection of biotechnology and chemical synthesis, offering insights into sustainable production methods for valuable industrial chemicals. This area of study presents opportunities for the application of novel biochemical pathways and microbial engineering (Walther & François, 2016).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been found to interact with gut microbiota, particularly influencing the relative abundances of short-chain fatty acids-producing bacteria like alloprevotella .
Mode of Action
The exact mode of action of 3-(Cyclopentanesulfonyl)propanoic acid remains elusive . Related studies suggest that similar compounds may promote the growth and production of short-chain fatty acids (scfas) in certain gut bacteria .
Result of Action
Related compounds have been shown to modulate the gut microbiota and potentially impact immune responses .
Propiedades
IUPAC Name |
3-cyclopentylsulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c9-8(10)5-6-13(11,12)7-3-1-2-4-7/h7H,1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQHBAXTFGGWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentanesulfonyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



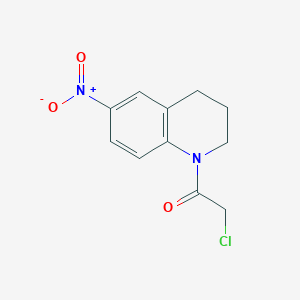
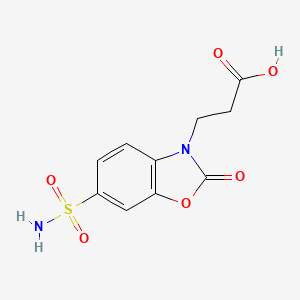
![1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3372843.png)
![[(E)-3-phenylprop-2-enyl] N-(2-nitrophenyl)carbamate](/img/structure/B3372850.png)

![2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B3372865.png)
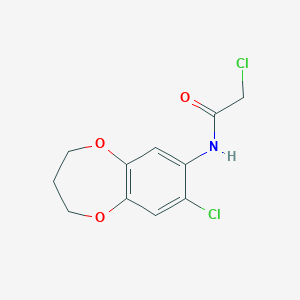
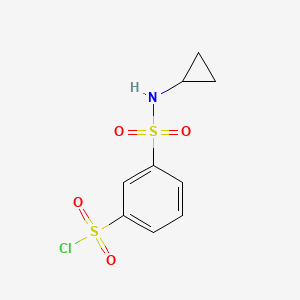

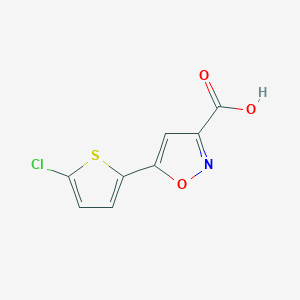
![1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B3372911.png)


![1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3372932.png)